
Ethyl 5-aminoisoxazole-3-carboxylate
Overview
Description
Ethyl 5-aminoisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5 and an ethyl carboxylate ester at position 3. The compound is synthesized via multi-step routes, often involving cyclization of precursors like ethyl cyanoacetate derivatives . Its CAS number is 485807-08-7, with synonyms including AGN-PC-00JOQM and CTK8C1677 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Terminal Alkynes with n-Butyllithium, Aldehydes, Iodine, and Hydroxylamine
One reported synthetic approach involves the initial reaction of terminal alkynes with n-butyllithium to generate lithium acetylides, which then react with aldehydes. Subsequent treatment with molecular iodine and hydroxylamine leads to cyclization forming the isoxazole ring with the desired amino and ester substituents.
- Key reagents: Terminal alkynes, n-butyllithium, aldehydes, molecular iodine, hydroxylamine.
- Typical conditions: Controlled low temperatures for lithiation, followed by room temperature or mild heating for cyclization.
- Advantages: Allows for structural diversity by varying the aldehyde and alkyne components.
- Limitations: Requires careful handling of reactive organolithium reagents and iodine.
Cyclization of Acylpyruvic Acid Alkyl Esters with Hydroxylamine
This classical method involves reacting acylpyruvic acid esters with hydroxylamine hydrochloride to form 5-alkyl-3-carbalkoxy-isoxazoles. Subsequent transformations can introduce the amino group at position 5.
- Key reagents: Acylpyruvic acid alkyl esters, hydroxylamine hydrochloride.
- Conditions: Typically performed in ethanol or aqueous ethanol at room temperature or slightly elevated temperatures.
- Advantages: Straightforward and high-yielding for isoxazole ring formation.
- Limitations: May require additional steps to introduce or modify the amino substituent.
Reaction of Propiolonitrile or β-Halogenocinnamonitrile Derivatives with Hydroxylamine in the Presence of Alkali Metal Hydroxide
A patented and efficient method involves reacting propiolonitrile derivatives or β-bromocinnamonitrile derivatives with hydroxylamine under basic conditions (e.g., sodium hydroxide). This reaction facilitates ring closure to form 3-aminoisoxazole derivatives directly.
- Key reagents: Propiolonitrile derivatives, hydroxylamine, alkali metal hydroxide (e.g., NaOH).
- Conditions: Typically carried out in ethanol or aqueous ethanol at room temperature or slightly elevated temperatures.
- Advantages: High yield, operational simplicity, and suitability for scale-up.
- Example: Preparation of 3-amino-5-methylisoxazole by reacting tetrolonitrile with hydroxylamine hydrochloride in aqueous sodium hydroxide solution overnight, followed by extraction and purification.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|---|
Terminal alkynes + n-BuLi + aldehydes + I2 + hydroxylamine | Terminal alkynes, aldehydes | n-Butyllithium, I2, hydroxylamine | Low temp lithiation, room temp cyclization | Moderate to high | Structural diversity, direct ring formation | Sensitive reagents, complex handling |
Acylpyruvic acid alkyl esters + hydroxylamine hydrochloride | Acylpyruvic acid esters | Hydroxylamine hydrochloride | Ethanol, room temp to mild heating | High | Simple, classical method | Additional steps for amino group |
Propiolonitrile or β-halogenocinnamonitrile + hydroxylamine + alkali hydroxide | Propiolonitrile derivatives | Hydroxylamine, NaOH | Ethanol/water, room temp, overnight | High (up to 90%) | High yield, scalable, straightforward | Requires nitrile derivatives |
Detailed Research Findings and Optimization Notes
- Reaction Optimization: Adjusting solvent polarity, temperature, and reagent stoichiometry significantly impacts yield and purity. For example, using polar aprotic solvents like N,N-dimethylacetamide can improve cyclization efficiency in some routes.
- Catalyst Selection: While many syntheses proceed without catalysts, some protocols benefit from acid or base catalysis to enhance ring closure rates.
- Purification: Crystallization and chromatographic techniques are commonly employed to isolate pure Ethyl 5-aminoisoxazole-3-carboxylate.
- Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy are essential for confirming the structure and substitution pattern of the synthesized compound.
- Safety Considerations: Handling of reactive reagents such as n-butyllithium requires inert atmosphere techniques and appropriate personal protective equipment.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
Ethyl 5-aminoisoxazole-3-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry .
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A specific case study on liver cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.
Medicine
The therapeutic potential of this compound is under exploration. Its mechanism of action involves interactions with specific molecular targets that may modulate biochemical pathways relevant to disease processes. Ongoing research aims to elucidate these mechanisms further and assess its viability as a therapeutic agent for various conditions .
Industrial Applications
In industry, this compound is employed in the production of new materials and chemical processes. Its derivatives are being investigated for their role in developing advanced materials with unique properties, such as improved thermal stability and chemical resistance .
Data Tables
Application Area | Specific Use | Research Findings |
---|---|---|
Chemistry | Building block for complex molecules | Used in synthesis of pharmaceuticals |
Biology | Antimicrobial agent | Inhibits growth of bacteria and fungi |
Anticancer agent | Induces apoptosis in liver cancer cells | |
Medicine | Potential therapeutic agent | Modulates biochemical pathways |
Industry | Material development | Enhances properties of new materials |
Case Studies
Case Study on Liver Cancer : A specific investigation into the effects of this compound on liver cancer cells demonstrated that it could induce significant apoptosis compared to untreated controls. The study highlighted the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and applications in oncology.
Mechanism of Action
The mechanism of action of Ethyl 5-aminoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties of ethyl 5-aminoisoxazole-3-carboxylate and its analogs:
Biological Activity
Ethyl 5-aminoisoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is , and its IUPAC name is ethyl 5-amino-1,2-oxazole-3-carboxylate. The compound features an amino group and a carboxylate moiety, which are critical for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₆H₈N₂O₃ |
IUPAC Name | Ethyl 5-amino-1,2-oxazole-3-carboxylate |
CAS Number | 485807-08-7 |
Structural Features | Isoxazole ring with amino and carboxylic groups |
Biological Activities
Research indicates that derivatives of 5-aminoisoxazoles, including this compound, exhibit significant biological activities. Notably:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Anticancer Potential : this compound has been investigated for its antimitotic activity, suggesting it may inhibit cell division and be effective in cancer treatment. Its mechanism likely involves interaction with tubulin, affecting microtubule dynamics and potentially leading to cell cycle arrest in cancer cells.
- Inhibition of Lipoxygenase : The compound has also been studied for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition could have therapeutic implications for inflammatory diseases.
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenase, influencing inflammatory pathways.
- Microtubule Dynamics : By interacting with tubulin, it can disrupt microtubule formation, leading to cell cycle arrest in neoplastic cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated the compound's effectiveness against various bacterial strains, indicating potential use in antibiotic development .
- Anticancer Research : In vitro assays have shown that the compound significantly reduces viability in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Inflammatory Response Modulation : Research on animal models indicated that administration of this compound resulted in reduced markers of inflammation, supporting its role as a therapeutic agent in inflammatory diseases.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds in the isoxazole family. Below is a comparison highlighting unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-aminoisoxazole-5-carboxylate | Similar isoxazole structure | Different position of amino and carboxyl groups |
5-Amino-4-methylisoxazole | Methyl substitution on the ring | Potentially different biological activity |
Ethyl 4-aminoisoxazole-3-carboxylate | Different amino group position | May exhibit unique pharmacological properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 5-aminoisoxazole-3-carboxylate derivatives, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of precursor compounds (e.g., oximes or hydroxylamine derivatives) with α,β-unsaturated carbonyl intermediates. For example, chlorination of oximes followed by cyclization with ethyl acetoacetate has been employed for analogous isoxazole derivatives . Optimization includes adjusting reaction temperature (e.g., 80°C in N,N-dimethylacetamide), stoichiometry of reagents, and catalyst selection. Yield improvements often require iterative testing of solvent polarity and pH conditions.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural configuration of this compound?
- Methodology : SC-XRD analysis using programs like SHELXL provides precise bond lengths, angles, and torsional parameters. For instance, isoxazole ring planarity and substituent orientation (e.g., amino and ester groups) are confirmed via crystallographic data. Ensure high-resolution data collection (R factor < 0.05) and refine structures against twinning or disorder using iterative least-squares methods .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use NIOSH/EN166-approved eye protection, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact . Store in tightly sealed containers at 2–8°C to avoid moisture absorption or electrostatic discharge . Spills require vacuum collection in chemically resistant containers, followed by disposal via authorized hazardous waste services .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Confirm substitution patterns via H NMR (e.g., amino proton at δ 5.5–6.5 ppm) and C NMR (ester carbonyl at ~165–170 ppm).
- IR : Identify NH stretches (~3350 cm) and ester C=O (~1720 cm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental data (e.g., bond angles or spectroscopic shifts) for this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to model electronic structures and compare with SC-XRD or NMR data. For instance, deviations in amino group planarity may arise from crystal packing effects not captured in gas-phase simulations. Cross-validate using solvent-phase DFT or MD simulations to account for environmental interactions .
Q. What strategies mitigate hazardous decomposition products (e.g., nitrogen oxides) during thermal stability studies of this compound?
- Methodology : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) to identify decomposition thresholds. Use scrubbers or catalytic converters in exhaust systems to neutralize NO emissions. Refer to Section 10.6 of safety data sheets for specific decomposition profiles .
Q. How can this compound derivatives be tailored for targeted bioactivity (e.g., MAPK inhibition)?
- Methodology : Introduce substituents (e.g., 3,4-dimethoxyphenyl) to enhance lipophilicity and binding affinity. Structural analogs like methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate have shown MAPK inhibition via π-π stacking and hydrogen bonding . Use molecular docking (AutoDock Vina) to predict interactions with kinase active sites, followed by in vitro enzyme assays for validation.
Q. What experimental design principles apply to optimizing regioselectivity in isoxazole ring functionalization?
- Methodology : Control electron-withdrawing/donating effects of substituents to direct electrophilic attacks. For example, the amino group at position 5 activates the isoxazole ring for nitration at position 4. Use directing groups (e.g., ester moieties) and monitor reaction progress via TLC or HPLC to isolate regioisomers .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies in buffers (pH 3–9) at 40°C/75% RH. Analyze degradation products via LC-MS and identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid). Polar aprotic solvents (DMF, DMSO) enhance stability compared to protic solvents (HO, MeOH) .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound analogs?
- Methodology : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC/EC values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and assess significance via post-hoc tests (Tukey’s HSD) .
Q. Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data on substituent conformations be addressed?
- Methodology : NMR detects dynamic equilibria in solution (e.g., rotational isomers), while SC-XRD captures static solid-state configurations. Compare variable-temperature NMR to identify rotamer populations. Use NOESY/ROESY to validate proximity correlations in solution .
Q. What steps validate purity when HPLC and LC-MS results conflict?
- Methodology : Reanalyze samples using orthogonal methods:
- HPLC-DAD : Check UV purity at multiple wavelengths (e.g., 254 nm and 280 nm).
- LC-MS/MS : Confirm molecular ions and exclude co-eluting impurities.
- Elemental Analysis : Verify C/H/N ratios within 0.3% of theoretical values .
Properties
IUPAC Name |
ethyl 5-amino-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUERXJBPNRKJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475713 | |
Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485807-08-7 | |
Record name | Ethyl 5-aminoisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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